molecular formula C14H17N3O3S2 B2431531 4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1787881-93-9

4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2431531
CAS RN: 1787881-93-9
M. Wt: 339.43
InChI Key: ONEXHFOJJGOZSR-UHFFFAOYSA-N
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Description

4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a drug candidate for various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Thiazolidine-2,4-dione derivatives, including those structurally related to 4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal properties. Some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in combating microbial infections (Alhameed et al., 2019).

Synthesis and Biological Evaluation

Several studies focus on the synthesis of various thiazolidine-based compounds and their subsequent biological evaluation. These compounds have been shown to possess antimicrobial, antiurease, and antilipase activities, making them valuable for potential medicinal applications (Başoğlu et al., 2013). Additionally, the synthesis and antimicrobial evaluation of related compounds, such as ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, have been explored, demonstrating notable antimicrobial activities (Spoorthy et al., 2021).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally similar to the compound , have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showing promise in antituberculosis therapy (Jeankumar et al., 2013).

Synthesis for Potential Analgesic and Anti-Inflammatory Agents

N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which share a structural motif with the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating significant potential in this area (Deep et al., 2012).

Antipsychotic Potential

Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents, showing potent in vivo activities and suggesting their utility in mental health treatments (Norman et al., 1996).

properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-12-9-22-14(20)17(12)10-3-5-16(6-4-10)13(19)15-8-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXHFOJJGOZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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